Comprehensive Structure Elucidation of 2-Bromo-5-(bromomethyl)-3-nitropyridine: A Technical Guide
Comprehensive Structure Elucidation of 2-Bromo-5-(bromomethyl)-3-nitropyridine: A Technical Guide
Executive Summary & Chemical Context
As a Senior Application Scientist, I approach structure elucidation not merely as a data-collection exercise, but as a rigorous, self-validating logical proof. 2-Bromo-5-(bromomethyl)-3-nitropyridine (CAS: 1379317-97-1) represents a highly functionalized, electron-deficient heterocyclic scaffold[1]. The presence of orthogonal reactive sites—a heteroaryl bromide, a benzylic-type bromide, and a nitro group—makes it an invaluable building block in medicinal chemistry for synthesizing complex kinase inhibitors and targeted therapeutics [2].
However, this dense functionalization complicates structural analysis. The strong electron-withdrawing effects of the nitro group and the pyridine nitrogen dramatically shift the electronic environment, requiring a multi-modal analytical approach. This guide details the causality behind each experimental choice, ensuring that the resulting data matrix provides unequivocal proof of the molecular structure.
Strategic Workflow for Structure Elucidation
We do not rely on a single technique; instead, we build a matrix of orthogonal data. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula and isotopic signature. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy map the atomic connectivity, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms the functional groups that are otherwise invisible to standard NMR.
Strategic analytical workflow for the structure elucidation of the target pyridine.
Mass Spectrometry (MS): The Dibromide Signature
Causality: Why begin with MS? In halogenated compounds, the isotopic pattern provides immediate, unequivocal proof of the halogen count before any structural connectivity is assessed.
The molecular formula is C₆H₄Br₂N₂O₂ (MW: 295.92 g/mol ) [3]. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. A molecule containing exactly two bromine atoms will exhibit a classic 1:2:1 isotopic cluster for the molecular ion [M]⁺. This distinct triplet signature serves as a primary diagnostic filter. If this pattern is absent, the synthesis or isolation has failed, and proceeding to NMR is a waste of resources.
Table 1: Expected MS Isotopic Pattern
| Ion Species | m/z (Theoretical) | Relative Abundance | Isotope Combination | Diagnostic Value |
| [M]⁺ | 293.86 | ~25% | ⁷⁹Br, ⁷⁹Br | Base molecular mass |
| [M+2]⁺ | 295.86 | ~50% | ⁷⁹Br, ⁸¹Br | Confirms dibromide presence |
| [M+4]⁺ | 297.86 | ~25% | ⁸¹Br, ⁸¹Br | Completes the 1:2:1 triplet |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms what atoms are present, NMR confirms where they are. The regiochemistry of the pyridine ring is elucidated through chemical shifts and spin-spin coupling [4].
1H NMR: Regiochemistry and Electronic Effects
The pyridine ring contains two isolated protons at C4 and C6. Because they are meta to each other, they will appear as two doublets with a small meta-coupling constant (⁴J ≈ 2.2 Hz).
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H6 Proton: Located adjacent to the electronegative pyridine nitrogen and ortho to the bromomethyl group, this proton is highly deshielded. It resonates furthest downfield at δ ≈ 8.65 ppm.
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H4 Proton: Sandwiched between the nitro group (C3) and the bromomethyl group (C5), this proton is slightly less deshielded than H6, appearing at δ ≈ 8.40 ppm.
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CH₂ Protons: The bromomethyl group appears as a sharp singlet integrating to 2H at δ ≈ 4.55 ppm.
13C and 2D NMR: Anchoring the Connectivity
To ensure trustworthiness, the 1D proton data must be anchored to the carbon backbone using 2D NMR (HSQC and HMBC). HMBC provides the definitive proof of the regiochemistry by mapping 2-bond (²J) and 3-bond (³J) carbon-proton correlations.
Key 2D NMR (HSQC and HMBC) correlations confirming the regiochemistry.
Table 2: Comprehensive NMR Data Summary
| Position | ¹H Shift (ppm) | Multiplicity | J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 (N) | - | - | - | - | - |
| 2 (C-Br) | - | - | - | ~141.0 | - |
| 3 (C-NO₂) | - | - | - | ~146.0 | - |
| 4 (CH) | ~8.40 | d | 2.2 | ~133.0 | C2 (³J), C3 (²J), C5 (²J), C6 (³J) |
| 5 (C) | - | - | - | ~135.0 | - |
| 6 (CH) | ~8.65 | d | 2.2 | ~152.0 | C4 (³J), C5 (²J) |
| 7 (CH₂Br) | ~4.55 | s | - | ~28.0 | C4 (³J), C5 (²J), C6 (³J) |
Vibrational Spectroscopy (FT-IR)
Causality: NMR is effectively blind to the nitro group itself (no protons, and the nitrogen is quadrupolar, broadening the signal). FT-IR provides direct, orthogonal validation of the -NO₂ functional group, completing the structural picture.
Table 3: FT-IR Functional Group Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Nitro (-NO₂) | ~1530 | Strong | Asymmetric stretching |
| Nitro (-NO₂) | ~1350 | Strong | Symmetric stretching |
| C=N, C=C | ~1580, 1600 | Medium | Pyridine ring stretching |
| C-Br | ~550 - 600 | Medium | Carbon-Bromine stretching |
Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems .
Protocol A: High-Resolution Mass Spectrometry (HRMS)
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Calibration: Calibrate the TOF/Orbitrap mass spectrometer using a standard tuning mix. Validation: Mass accuracy must be < 5 ppm before proceeding.
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 to prevent detector saturation.
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Acquisition: Inject 1 µL into the ESI source operating in positive ion mode (ESI+). Apply a capillary voltage of 3.0 kV.
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Self-Validation Check: The system validates itself if the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks integrate to a precise 1:2:1 ratio. If the ratio deviates by more than 5%, suspect halogen exchange or contamination.
Protocol B: NMR Spectroscopy (1D & 2D)
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Solvent Blanking: Acquire a baseline ¹H spectrum of pure CDCl₃. Validation: Ensure no residual water or grease peaks overlap with the expected 4.5 ppm or 8.5 ppm regions.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, d1=2s) and ¹³C NMR (100 MHz, 512 scans, d1=2s).
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2D Acquisition: Run gradient-selected HSQC and HMBC experiments to map the spin systems.
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Self-Validation Check: Integrate the ¹H spectrum. Set the CH₂ singlet at 4.55 ppm to exactly 2.00. The two aromatic doublets must independently integrate to 1.00 ± 0.05. Any deviation indicates an impurity or an incorrect structural isomer.
Protocol C: FT-IR Spectroscopy
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Background Scan: Acquire a 32-scan background spectrum of the empty ATR crystal.
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Sample Acquisition: Place 2 mg of the solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.
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Self-Validation Check: The protocol is validated by verifying that the background subtraction cleanly removes atmospheric CO₂ (2350 cm⁻¹) and water vapor, ensuring the 1530 cm⁻¹ nitro peak is intrinsic to the sample.
References
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National Institutes of Health (NIH) / PubMed Central. "Data for the synthesis and characterisation of 2,6-di(bromomethyl)-1,4-dihydropyridines." Data in Brief, 2020. URL: [Link]
Sources
- 1. 5-Bromo-3-nitropyridine-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. 19755-53-4|2-Bromo-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 新产品列表_第4289页_ChemicalBook [chemicalbook.com]
- 4. Data for the synthesis and characterisation of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as important intermediates for synthesis of amphiphilic 1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
